molecular formula C7H7N3O2 B12366826 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one

Cat. No.: B12366826
M. Wt: 165.15 g/mol
InChI Key: ZRAGUWMUQRHCSZ-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that features a pyridine ring fused with an oxadiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroform to form the oxadiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines or alcohols .

Scientific Research Applications

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one is unique due to its specific combination of a pyridine ring and an oxadiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3-pyridin-4-yl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C7H7N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4,6,10H,(H,9,11)

InChI Key

ZRAGUWMUQRHCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2NC(=O)ON2

Origin of Product

United States

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